Limited information exists regarding the specific research application of 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol (MS-073). However, a research dataset from the Medicines for Malaria Venture (MMV) lists MS-073 as a compound screened for in vitro antiplasmodial activity []. While not conclusive, this suggests researchers might have investigated its potential as an antibacterial agent due to the structural similarity to other quinoline-based antibiotics.